molecular formula C14H12O4S B12790935 9H-Indeno(1,2-d)(1,2)oxathiin-9-one, 1-ethyl-4-methyl-, 3,3-dioxide CAS No. 55039-40-2

9H-Indeno(1,2-d)(1,2)oxathiin-9-one, 1-ethyl-4-methyl-, 3,3-dioxide

Cat. No.: B12790935
CAS No.: 55039-40-2
M. Wt: 276.31 g/mol
InChI Key: RIRFMVNEOYEROW-UHFFFAOYSA-N
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Description

9H-Indeno(1,2-d)(1,2)oxathiin-9-one, 1-ethyl-4-methyl-, 3,3-dioxide: is a chemical compound known for its unique structure and properties It belongs to the class of oxathiin compounds, which are characterized by the presence of both oxygen and sulfur atoms in their ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Indeno(1,2-d)(1,2)oxathiin-9-one, 1-ethyl-4-methyl-, 3,3-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.

    Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Chemistry: In chemistry, 9H-Indeno(1,2-d)(1,2)oxathiin-9-one, 1-ethyl-4-methyl-, 3,3-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its reactivity can be harnessed to probe biological systems and understand their functions.

Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and other medical applications.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 9H-Indeno(1,2-d)(1,2)oxathiin-9-one, 1-ethyl-4-methyl-, 3,3-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 9H-Indeno(1,2-d)(1,2)oxathiin-9-one, 1-(bromomethyl)-4-methyl-, 3,3-dioxide
  • 9H-Indeno(1,2-d)(1,2)oxathiin-9-one, 1-methyl-4-ethyl-, 3,3-dioxide

Uniqueness: Compared to similar compounds, 9H-Indeno(1,2-d)(1,2)oxathiin-9-one, 1-ethyl-4-methyl-, 3,3-dioxide stands out due to its specific substituents and structural configuration

Properties

CAS No.

55039-40-2

Molecular Formula

C14H12O4S

Molecular Weight

276.31 g/mol

IUPAC Name

1-ethyl-4-methyl-3,3-dioxoindeno[1,2-d]oxathiin-9-one

InChI

InChI=1S/C14H12O4S/c1-3-11-13-12(8(2)19(16,17)18-11)9-6-4-5-7-10(9)14(13)15/h4-7H,3H2,1-2H3

InChI Key

RIRFMVNEOYEROW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=C(S(=O)(=O)O1)C)C3=CC=CC=C3C2=O

Origin of Product

United States

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